

# Review of Tetrahydrofurfuryl salicylate in dermatological formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Tetrahydrofurfuryl salicylate |           |
| Cat. No.:            | B1683135                      | Get Quote |

An In-depth Technical Guide to Tetrahydrofurfuryl Salicylate in Dermatological Formulations

#### **Abstract**

**Tetrahydrofurfuryl salicylate** (THFS) is a salicylate ester utilized in topical formulations for its analgesic and anti-inflammatory properties. As a member of the salicylate family, its mechanism of action is primarily associated with its hydrolysis to salicylic acid within the skin, which subsequently modulates key inflammatory pathways. This includes the suppression of prostaglandin synthesis via inhibition of cyclooxygenase-2 (COX-2) expression and the downregulation of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway. Additionally, like other topical salicylates, it functions as a counter-irritant, inducing localized vasodilation and a warming sensation that helps to mask musculoskeletal pain. The percutaneous absorption of salicylates is highly dependent on the formulation's vehicle and concentration, with studies on analogous compounds showing absorption rates ranging from approximately 9% to 25% of the applied dose. This guide provides a comprehensive review of the chemical properties, mechanisms of action, pharmacokinetics, and safety profile of THFS, supported by quantitative data and detailed experimental protocols relevant to its study in dermatological applications.

#### Introduction

**Tetrahydrofurfuryl salicylate** (THFS) is an organic compound belonging to the salicylate class of drugs. It is the ester formed from salicylic acid and tetrahydrofurfuryl alcohol. Historically, topical salicylates have been a cornerstone in the management of localized pain



and inflammation, from minor aches to symptoms associated with arthritis. THFS is formulated in creams and rubs, such as the discontinued Transvasin Heat Rub Cream, to leverage these effects directly at the site of discomfort[1]. Upon topical application, THFS penetrates the stratum corneum and is hydrolyzed in the dermal and subcutaneous tissues to its active metabolite, salicylic acid[2][3]. This local delivery mechanism is intended to maximize therapeutic effects in the target tissue while minimizing systemic exposure and associated side effects. This technical guide serves as a resource for researchers and drug development professionals, consolidating the current understanding of THFS and providing the technical details necessary for its evaluation in dermatological and transdermal formulations.

## **Chemical and Physical Properties**

The fundamental characteristics of THFS are essential for formulation development, defining its solubility, stability, and compatibility with other excipients.

| Property                | Value                                                                      | Reference(s) |
|-------------------------|----------------------------------------------------------------------------|--------------|
| IUPAC Name              | oxolan-2-ylmethyl 2-<br>hydroxybenzoate                                    | [4][5]       |
| Synonyms                | Thurfyl salicylate, (Tetrahydro-<br>2-furanyl)methyl 2-<br>hydroxybenzoate | [4][5]       |
| CAS Number              | 2217-35-8                                                                  | [4][6]       |
| Molecular Formula       | C12H14O4                                                                   | [4][5][6]    |
| Molecular Weight        | 222.24 g/mol                                                               | [4][5][6]    |
| Boiling Point (est.)    | 334.00 to 335.00 °C @ 760.00 mm Hg                                         | [7]          |
| Water Solubility (est.) | 272.7 mg/L @ 25 °C                                                         | [7]          |
| logP (o/w) (est.)       | 2.600                                                                      | [7]          |

### **Mechanism of Action**

### Foundational & Exploratory





The therapeutic effects of **Tetrahydrofurfuryl salicylate** are multifaceted, combining counterirritant action with anti-inflammatory activity derived from its active metabolite, salicylic acid.

- 3.1 Counter-Irritation and Vasodilation When applied topically, THFS acts as a rubefacient, inducing mild irritation and localized vasodilation of cutaneous blood vessels[2][8]. This increase in blood flow produces a sensation of warmth that competes with and masks underlying pain signals, a mechanism known as counter-irritation[2][3]. This process is thought to involve the activation of thermosensitive Transient Receptor Potential (TRP) channels[3][8].
- 3.2 Anti-Inflammatory Signaling Pathways Upon penetrating the skin, THFS is metabolized into salicylic acid, which exerts potent anti-inflammatory effects through two primary pathways[2][3].
- Inhibition of Prostaglandin Synthesis: Salicylic acid suppresses the expression of the cyclooxygenase-2 (COX-2) gene. COX-2 is a critical enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins at sites of inflammation. By reducing COX-2 levels, salicylic acid effectively decreases the production of these inflammatory mediators, thereby reducing swelling, redness, and pain[3][9][10][11].
- Inhibition of the NF-κB Pathway: Salicylic acid can inhibit the NF-κB (nuclear factor kappalight-chain-enhancer of activated B cells) signaling pathway[10][11]. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. Its inhibition leads to a broad downregulation of the inflammatory response[10][11].





Click to download full resolution via product page

Caption: Anti-inflammatory signaling pathways modulated by salicylic acid.



### **Pharmacokinetics: Percutaneous Absorption**

While specific pharmacokinetic data for THFS is limited, extensive research on other topical salicylates provides a strong basis for understanding its absorption profile. The vehicle, drug concentration, and skin condition are critical determinants of penetration. After application, the salicylate ester must partition from the vehicle into the stratum corneum, diffuse through it, and then enter the viable epidermis and dermis, where it can be hydrolyzed and exert its effect or be absorbed into systemic circulation.

| Compound /<br>Formulation                | Applied Dose <i>l</i><br>Area    | % of Applied<br>Dose<br>Absorbed<br>(Mean ± SD) | Study<br>Conditions <i>l</i><br>Population | Reference(s) |
|------------------------------------------|----------------------------------|-------------------------------------------------|--------------------------------------------|--------------|
| Methyl Salicylate                        | Not Specified                    | 12 - 20%                                        | General estimate                           | [2]          |
| Salicylic Acid 5%<br>(Ointment A)        | 500 mg / 600<br>cm <sup>2</sup>  | 9.3 ± 3.8%                                      | Healthy<br>volunteers (n=9)                | [12][13]     |
| Salicylic Acid 5% (in Petrolatum)        | 500 mg / 600<br>cm <sup>2</sup>  | 25.1 ± 8.5%                                     | Healthy<br>volunteers (n=9)                | [12][13]     |
| Salicylic Acid<br>10% (in<br>Petrolatum) | 1000 mg / 600<br>cm <sup>2</sup> | 20.2 ± 7.7%                                     | Healthy<br>volunteers (n=9)                | [12][13]     |
| Ethyl Salicylate<br>0.5% (Cream)         | 25 μg/cm²                        | 12.0 ± 1.0%<br>(unoccluded)                     | In vitro human<br>skin                     | [14]         |
| Ethyl Salicylate<br>0.5% (Cream)         | 25 μg/cm²                        | 24.7 ± 1.3%<br>(occluded)                       | In vitro human<br>skin                     | [14]         |

### **Clinical Efficacy and Applications**

THFS is indicated for the temporary relief of minor aches and pains of muscles and joints. Clinical data on THFS itself is scarce, but large-scale studies on similar topical salicylate formulations demonstrate their efficacy in pain management. A multicenter, real-world study on a compound methyl salicylate liniment provides valuable insight into the expected performance.



| Parameter                                        | Baseline<br>(Mean ± SD) | Day 7 ± 1<br>(Mean ± SD) | Result /<br>Efficacy<br>Rate                                       | Population                                    | Reference(s |
|--------------------------------------------------|-------------------------|--------------------------|--------------------------------------------------------------------|-----------------------------------------------|-------------|
| Visual Analog<br>Scale (VAS)<br>Score            | 5.34 ± 1.58             | 2.79 ± 2.01              | Significant pain reduction (p < 0.0001)                            | 3,536<br>subjects with<br>soft tissue<br>pain | [15]        |
| Overall Pain<br>Relief Rate                      | N/A                     | 47.11% ± 23.13%          | N/A                                                                | 3,536<br>subjects with<br>soft tissue<br>pain | [15]        |
| Overall Efficacy (Effective Rate)                | N/A                     | N/A                      | 78.31% (2,769 of 3,536 subjects experienced effective pain relief) | 3,536<br>subjects with<br>soft tissue<br>pain | [15]        |
| Subgroup<br>Efficacy (No<br>other<br>analgesics) | N/A                     | N/A                      | 78.75% (2,612 of 3,317 subjects experienced effective pain relief) | 3,317<br>subjects with<br>soft tissue<br>pain | [16]        |

# **Safety and Toxicology Profile**

Topical salicylates are generally well-tolerated. The primary safety concerns are local skin reactions and, in cases of excessive use over large areas, the potential for systemic salicylate toxicity.



| Endpoint /<br>Parameter          | Observation                                                                                                                     | Comments                                                                                                                                                                                                                                                 | Reference(s) |
|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Adverse Drug<br>Reactions (ADRs) | 1.41% of subjects (50 out of 3,536) experienced an ADR in a large real-world study of a compound methyl salicylate product.     | The vast majority of ADRs were mild. No new or severe adverse reactions were identified.                                                                                                                                                                 | [15][16]     |
| Common Local ADRs                | - Local pruritus (0.48%)- Burning sensation at application site (0.28%)- Irritation at application site (0.20%)                 | These reactions are consistent with the counter-irritant mechanism of action.                                                                                                                                                                            | [15]         |
| Systemic Toxicity                | Mild salicylate toxicity<br>(tinnitus, dizziness,<br>nausea) can occur at<br>systemic plasma<br>levels as low as 12.2<br>mg/dL. | Systemic toxicity from proper topical use is rare. Risk increases with use on broken skin, application of heat, or use over large surface areas. Clinical trials with topical patches did not produce systemic levels high enough to cause toxicity.[17] | [17]         |

# **Key Experimental Methodologies**

The evaluation of topical formulations like those containing THFS relies on standardized in vitro and in vivo methods. The In Vitro Permeation Test (IVPT) is a cornerstone for assessing percutaneous absorption.

### Foundational & Exploratory





7.1 In Vitro Permeation Test (IVPT) Protocol The IVPT is used to measure the rate and extent of a drug's absorption through the skin. It is a critical tool for formulation optimization and for demonstrating bioequivalence for generic topical products[18][19]. The protocol generally follows FDA guidance[19][20].

Objective: To quantify the percutaneous absorption and skin distribution of THFS from a given formulation.

#### Materials:

- Franz or Bronaugh-type vertical diffusion cells.
- Excised human skin, dermatomed to a consistent thickness (e.g., 500 μm).
- Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed),
   validated for drug stability and solubility.
- · The test formulation containing THFS.
- Validated analytical method (e.g., HPLC-MS/MS) for quantifying THFS and its metabolite, salicylic acid.

#### Methodology:

- Skin Preparation: Thaw frozen human skin and cut sections to fit the diffusion cells. Mount the skin on the cells with the stratum corneum facing the donor compartment.
- Barrier Integrity Test: Qualify each skin section to ensure the stratum corneum barrier is intact. This can be done by measuring transepidermal water loss (TEWL) or electrical resistance.
- Equilibration: Equilibrate the mounted skin with receptor solution in the receptor compartment for a set period. Maintain a constant temperature (e.g., 32°C) at the skin surface.
- Dosing: Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.







- Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.
- Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the setup.
  - Wash the skin surface to recover the unabsorbed formulation.
  - Separate the epidermis from the dermis.
  - Extract the drug from the epidermis, dermis, and receptor solution samples.
- Analysis: Quantify the concentration of THFS and salicylic acid in all collected samples using the validated analytical method.
- Data Reporting: Calculate the cumulative amount of drug permeated into the receptor fluid over time and plot it against time. Determine the flux (J) and permeability coefficient (Kp). Report the distribution of the drug in different skin layers.





Click to download full resolution via product page

Caption: Workflow for an In Vitro Permeation Test (IVPT) study.



### Conclusion

**Tetrahydrofurfuryl salicylate** remains a relevant molecule in the field of topical drug delivery for localized pain and inflammation. Its efficacy is rooted in the well-established mechanisms of counter-irritation and the anti-inflammatory actions of its active metabolite, salicylic acid, which modulates both the COX-2 and NF-κB pathways. The development of effective and safe dermatological formulations containing THFS requires a thorough understanding of its physicochemical properties and percutaneous absorption kinetics, which are heavily influenced by the choice of vehicle. While direct clinical data for THFS is limited, evidence from analogous salicylate compounds demonstrates significant clinical efficacy and a favorable safety profile characterized by infrequent and mild local adverse events. The experimental protocols outlined, particularly the IVPT, provide a robust framework for the preclinical evaluation and optimization of novel THFS-based formulations. Future research should focus on generating specific pharmacokinetic and clinical data for THFS to further solidify its therapeutic role.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medicines.org.uk [medicines.org.uk]
- 2. Topical salicylates (Chapter 103) The Essence of Analgesia and Analgesics [cambridge.org]
- 3. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 4. Tetrahydrofurfuryl salicylate | C12H14O4 | CID 98017 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydrofurfuryl Salicylate | Drug Information, Uses, Side Effects, Chemistry |
   PharmaCompass.com [pharmacompass.com]
- 6. scbt.com [scbt.com]
- 7. tetrahydrofurfuryl salicylate, 2217-35-8 [thegoodscentscompany.com]
- 8. Frontiers | Short-term cutaneous vasodilatory and thermosensory effects of topical methyl salicylate [frontiersin.org]



- 9. nbinno.com [nbinno.com]
- 10. us.typology.com [us.typology.com]
- 11. uk.typology.com [uk.typology.com]
- 12. Percutaneous absorption of salicylic acid in man after topical administration of three different formulations. [fredi.hepvs.ch]
- 13. researchgate.net [researchgate.net]
- 14. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China [frontiersin.org]
- 17. fda.gov [fda.gov]
- 18. permegear.com [permegear.com]
- 19. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 20. fda.gov [fda.gov]
- To cite this document: BenchChem. [Review of Tetrahydrofurfuryl salicylate in dermatological formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683135#review-of-tetrahydrofurfuryl-salicylate-indermatological-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com